
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMHF is a furanone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is not fully understood, but it has been proposed that 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone acts as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells, such as breast cancer cells, and to induce apoptosis, or programmed cell death, in cancer cells. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been shown to have anti-microbial activity against various bacteria and fungi, such as Staphylococcus aureus and Candida albicans. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.
实验室实验的优点和局限性
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential applications in drug discovery, material science, and catalysis. However, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone also has some limitations, such as its limited solubility in water and some organic solvents, and its potential instability under certain conditions.
未来方向
There are several future directions for the research on 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone, including the development of more efficient and scalable synthesis methods, the exploration of its potential applications in drug discovery, material science, and catalysis, and the elucidation of its mechanism of action and physiological effects. In addition, the development of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone derivatives with improved properties and the investigation of their potential applications are also promising future directions.
合成方法
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone can be synthesized using different methods, including the acid-catalyzed reaction of 2,5-dimethoxybenzaldehyde and 4-fluorobenzyl bromide, the one-pot synthesis using 2,5-dimethoxybenzaldehyde, 4-fluorobenzyl bromide, and copper powder, and the microwave-assisted synthesis using 2,5-dimethoxybenzaldehyde, 4-fluorobenzyl bromide, and potassium carbonate. The yield and purity of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone depend on the synthesis method used.
科学研究应用
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug discovery. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been used as a catalyst in various chemical reactions, such as the Knoevenagel condensation.
属性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCCNNQGLLKEQZ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

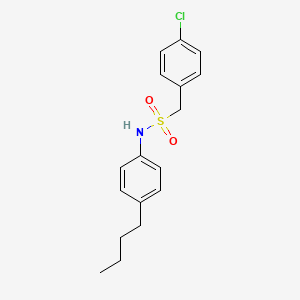
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
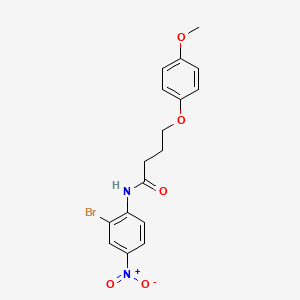
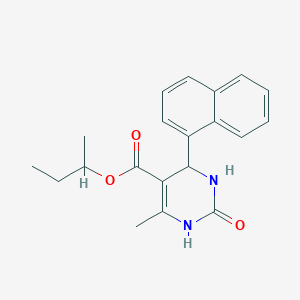
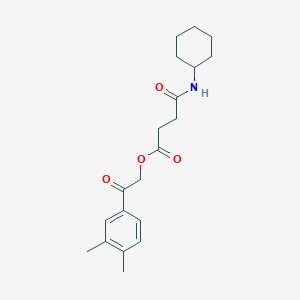

![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)
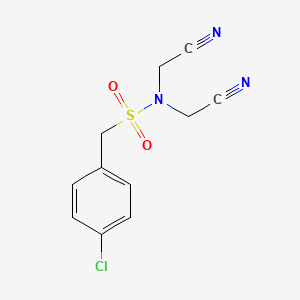

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
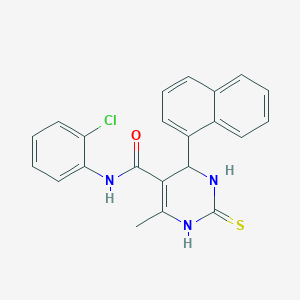
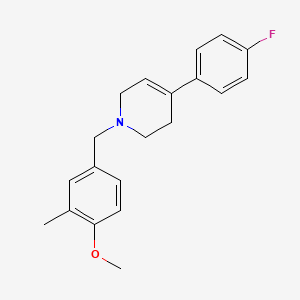
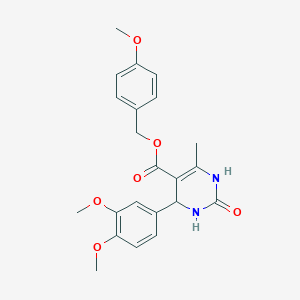
![methyl 9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5070613.png)